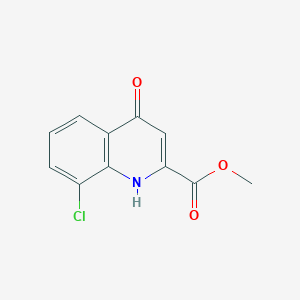
Methyl-8-Chlor-4-hydroxychinolin-2-carboxylat
Übersicht
Beschreibung
Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von kondensierten Heterocyclen
“Methyl-8-Chlor-4-hydroxychinolin-2-carboxylat” dient als wichtiges Zwischenprodukt bei der Synthese verschiedener kondensierter Heterocyclen. Diese Heterocyclen sind aufgrund ihrer einzigartigen biologischen Aktivitäten von Bedeutung, die in der Medikamentenforschung und -entwicklung wertvoll sind . Die Reaktivität der Verbindung ermöglicht die Bildung von vier- bis siebengliedrigen Ringen, wodurch die Möglichkeiten für pharmazeutische Innovationen erweitert werden.
Antimikrobielle Anwendungen
Der Strukturbaustein von “this compound” findet sich in Verbindungen mit nachgewiesenen antimikrobiellen Eigenschaften. Neue Analoga, die diese Grundstruktur enthalten, haben sich in der antimikrobiellen Medikamentenentwicklung, insbesondere gegen resistente Stämme, als vielversprechend erwiesen .
Antitumoraktivität
Derivate von 8-Hydroxychinolinen, die einen ähnlichen Grundbaustein wie “this compound” aufweisen, wurden auf ihre Antitumoraktivität untersucht. Diese Verbindungen können als potentielle Bausteine für pharmakologisch aktive Gerüste gegen verschiedene Krebsarten dienen .
Neuroprotektive Mittel
Die Derivate der Verbindung wurden als Eisenchelatoren für den Neuroprotection untersucht. Ihre Fähigkeit, die Metallhomöostase im Gehirn zu modulieren, macht sie zu Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer .
Enzymhemmung
“this compound” und seine Derivate wurden als Inhibitoren von 2OG-abhängigen Enzymen untersucht. Diese Enzyme sind an zahlreichen biologischen Prozessen beteiligt, und ihre Hemmung kann zu therapeutischen Anwendungen führen .
Antivirale und antibakterielle Eigenschaften
Die Verbindung hat sich bei der Entwicklung von antiviralen und antibakteriellen Wirkstoffen als vielversprechend erwiesen. Ihr struktureller Rahmen ist geeignet, um Moleküle zu erzeugen, die den Lebenszyklus verschiedener Krankheitserreger stören können .
Eigenschaften
IUPAC Name |
methyl 8-chloro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZKOZSDFPFCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586595 | |
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-57-8 | |
| Record name | Methyl 8-chloro-4-hydroxy-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





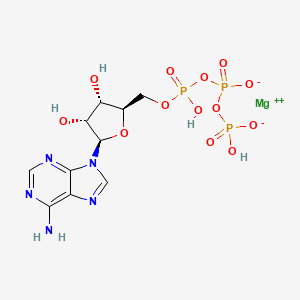

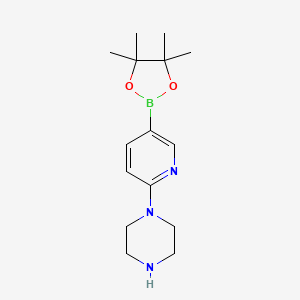
![A[5']P5[5']A SODIUM SALT](/img/structure/B1591286.png)
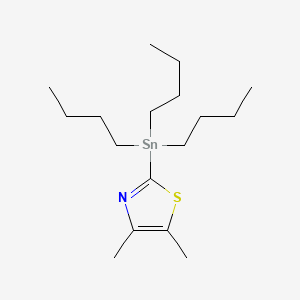

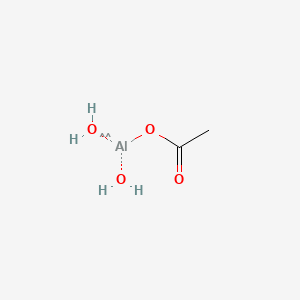


![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)

